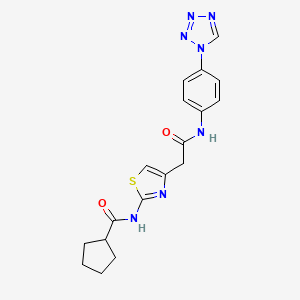

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound with a complex structure characterized by various functional groups, such as tetrazole, thiazole, and cyclopentanecarboxamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis protocols:

Formation of the 1H-tetrazole ring: : This step involves the cycloaddition reaction of sodium azide with an organic nitrile.

Preparation of the thiazole derivative: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis method, involving the condensation of α-halocarbonyl compounds with thiourea.

Amide coupling reaction: : The final step involves coupling the thiazole derivative with the 1H-tetrazol-1-yl phenylamine through an amide bond formation, using coupling reagents like EDC or DCC.

Industrial Production Methods

Industrial-scale production requires robust and scalable methods to ensure high yield and purity:

Optimization of reaction conditions: : Utilizing automated reactors to maintain precise control of temperature, pressure, and reagent addition.

Catalysis: : Employing suitable catalysts to enhance reaction rates and product yield.

Purification techniques: : Using advanced chromatographic methods and recrystallization to achieve high purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The tetrazole and thiazole rings can undergo selective oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction can target the carbonyl group in the oxoethyl moiety.

Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA or hydrogen peroxide.

Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: : Conditions vary depending on the substituents being introduced or replaced, but common reagents include halogens, alkyl halides, and Grignard reagents.

Major Products

Oxidation products: : Sulfoxides and sulfones from the thiazole ring.

Reduction products: : Secondary alcohols from the reduction of the oxoethyl moiety.

Substitution products: : Varied depending on the introduced substituents, but can include halogenated or alkylated aromatic systems.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : Acting as a ligand in coordination chemistry for catalysis involving transition metals.

Material Science: : Potential use in the synthesis of advanced materials due to its unique structural properties.

Biology

Pharmaceuticals: : As a lead compound for the development of drugs targeting various biological pathways, possibly due to its potential interactions with specific enzymes or receptors.

Biochemical Probes: : Utilized in the design of probes for studying biological processes at the molecular level.

Medicine

Therapeutics: : Potential use in developing treatments for diseases like cancer, bacterial infections, or neurological disorders, based on its ability to interact with biological targets.

Industry

Agrochemicals: : Could be explored for use in developing novel pesticides or herbicides.

Wirkmechanismus

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide exerts its effects through interaction with specific molecular targets:

Molecular targets: : Enzymes, receptors, or nucleic acids.

Pathways involved: : Could include inhibition of enzyme activity, modulation of receptor functions, or alteration of gene expression pathways.

Vergleich Mit ähnlichen Verbindungen

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties not found in closely related compounds.

Similar Compounds

N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)benzamide: : Lacks the tetrazole ring, resulting in different chemical reactivity and biological activity.

N-(4-(2-((1H-tetrazol-1-yl)methylamino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide: : A structural analog with potential variations in binding affinity and biological effect due to changes in the amine and cyclopentane moieties.

Biologische Aktivität

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , a thiazole ring , and a cyclopentanecarboxamide moiety . These structural components contribute to its unique biological activities. The molecular formula is C17H19N7O2S, with a molecular weight of approximately 411.5 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can mimic natural substrates, binding to enzyme active sites and inhibiting their activity.

- Receptor Modulation : Due to its structural similarity to natural ligands, it may interact with various receptors, modulating their functions.

- Pathway Engagement : Its reactive groups allow it to influence multiple biochemical pathways, potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole compounds demonstrate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of similar tetrazole-thiazole derivatives using the disc diffusion method. The results indicated that these compounds exhibited zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the alkyl substituents on the tetrazole ring can significantly affect antimicrobial potency. For example, shortening the dialkyl amino fragment led to varying degrees of activity against Enterococcus faecalis and Candida albicans .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2S/c26-16(20-13-5-7-15(8-6-13)25-11-19-23-24-25)9-14-10-28-18(21-14)22-17(27)12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,20,26)(H,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTXJNKSBKTCSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.